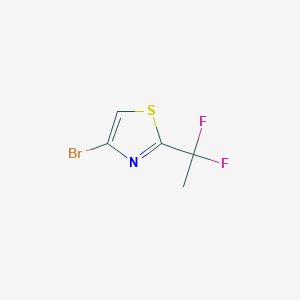

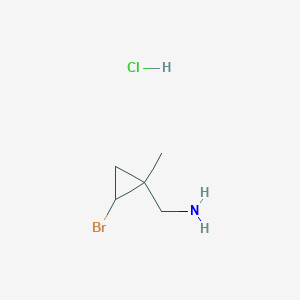

4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a thiazole derivative that has a bromine atom and a difluoroethyl group attached to it. The unique chemical structure of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole makes it a promising candidate for the development of new drugs that can target specific biological pathways.

Applications De Recherche Scientifique

Synthetic Applications and Drug Discovery

A significant application of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole derivatives is in the synthesis of novel compounds with potential applications in drug discovery. Colella et al. (2018) described a synthetic protocol for preparing 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon used for introducing a bromodifluoromethyl group at the C4 of the thiazole. This methodology facilitates further transformations, such as Br/F exchange, which is useful in radiopharmaceutics and the preparation of biologically relevant compounds like DF2755Y (Colella et al., 2018).

Material Science and Organic Electronics

In the realm of material science and organic electronics, derivatives of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole are employed in the development of organic photonic and electronic materials. Zhang et al. (2013) explored the arylation in the 4- and 7-positions of benzothiadiazole derivatives by (hetero)aryl bromides using Pd-catalyzed C–H activation. This method enabled the synthesis of differentially substituted derivatives, demonstrating applications in organic electronics through moderate to high yields of doubly arylated products (Zhang et al., 2013).

Corrosion Inhibition

Another interesting application is in corrosion inhibition. Kaya et al. (2016) conducted density functional theory (DFT) calculations and molecular dynamics simulations on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on Fe metal. The theoretical data obtained showed good agreement with experimental results, suggesting that these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-3(6)2-10-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTHWXHFQQYSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

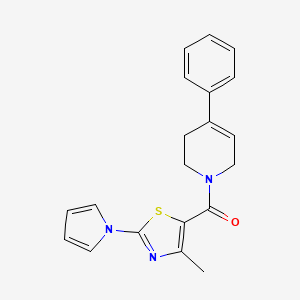

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)

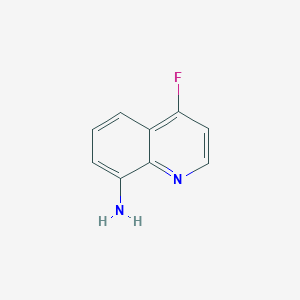

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)

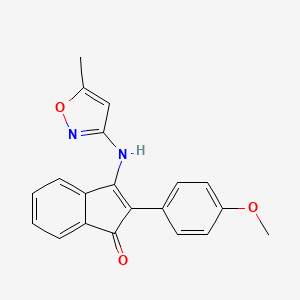

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)

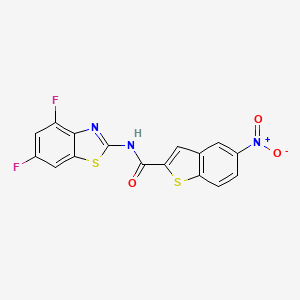

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)